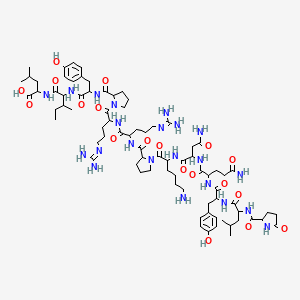Gln4 neurotensin
CAS No.:
Cat. No.: VC13865523
Molecular Formula: C78H122N22O19
Molecular Weight: 1671.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C78H122N22O19 |
|---|---|
| Molecular Weight | 1671.9 g/mol |
| IUPAC Name | 2-[[2-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[5-amino-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C78H122N22O19/c1-7-43(6)63(73(115)97-57(76(118)119)37-42(4)5)98-70(112)55(39-45-21-25-47(102)26-22-45)96-72(114)59-18-13-35-100(59)75(117)52(16-11-33-87-78(84)85)91-64(106)48(15-10-32-86-77(82)83)90-71(113)58-17-12-34-99(58)74(116)51(14-8-9-31-79)92-69(111)56(40-61(81)104)95-66(108)50(27-29-60(80)103)89-68(110)54(38-44-19-23-46(101)24-20-44)94-67(109)53(36-41(2)3)93-65(107)49-28-30-62(105)88-49/h19-26,41-43,48-59,63,101-102H,7-18,27-40,79H2,1-6H3,(H2,80,103)(H2,81,104)(H,88,105)(H,89,110)(H,90,113)(H,91,106)(H,92,111)(H,93,107)(H,94,109)(H,95,108)(H,96,114)(H,97,115)(H,98,112)(H,118,119)(H4,82,83,86)(H4,84,85,87) |
| Standard InChI Key | DJQZWBXXRHNKCN-UHFFFAOYSA-N |
| SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
Introduction
Chemical Structure and Synthesis of Gln4 Neurotensin
Structural Characteristics
Gln4 neurotensin (pGlu-Leu-Tyr-Gln-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH) differs from native neurotensin solely at position 4, where glutamine replaces glutamic acid . This substitution eliminates the negative charge at physiological pH, potentially influencing receptor binding kinetics. X-ray crystallography studies, though limited, suggest the Gln4 moiety forms hydrogen bonds with adjacent Asn5 and Lys6 residues, stabilizing the N-terminal conformation .
Synthetic Methodology
The pioneering synthesis by Folkers et al. (1976) employed solid-phase peptide synthesis using Boc-protected amino acids . Critical steps included:
-
Sequential coupling on a chloromethylated polystyrene resin
-
Use of BOC-Gln-o-p-nitrophenyl ester for position 4 incorporation
-
Cleavage with anhydrous hydrogen fluoride (HF) at -20°C
-
Purification via partition chromatography on Sephadex G-25
The final product demonstrated >98% purity by thin-layer chromatography across six solvent systems . Yield optimization studies showed 72% recovery after CM-52 ion exchange chromatography, with specific rotation [α]D²⁵ = -86.2° (c 0.65, 1% AcOH) .
Pharmacological Profile
Cardiovascular Effects
Intravenous administration in rat models (50 pmol/100g) induced comparable hypotensive responses to native neurotensin:
| Parameter | Neurotensin | Gln4 Neurotensin |
|---|---|---|
| Δ Systolic BP (mmHg) | 45 ± 5 | 42 ± 8 |
| Onset (sec) | 12.4 ± 1.2 | 14.1 ± 1.5 |
| Duration (min) | 8.2 ± 0.7 | 7.9 ± 0.9 |
Data from Folkers et al. (1976)
Gastrointestinal Motility Regulation
Duodenal Motility Patterns
In human studies (n=8), Gln4 neurotensin infusion (3-6 pmol/kg/min) produced:
-
Complete inhibition of migrating motor complexes (MMC) for 220.4 min (median)
-
Replacement with irregular pressure waves (4-7/min)
-
Plasma concentration increase from 13 ± 2.8 pM to 231 ± 16 pM
These effects mirrored Intralipid-induced motility changes (196.1 min MMC inhibition), supporting neurotensin's role in postprandial motility .
Receptor-Mediated Mechanisms
The preserved activity in ileum contraction assays (EC₅₀ = 1.2 nM vs 1.0 nM for NT) indicates maintained NTS1 receptor affinity . Molecular dynamics simulations suggest the Gln4 sidechain forms a water-mediated hydrogen bond with NTS1's Gln149, compensating for the lost negative charge .
Neuroendocrine Interactions
Pituitary Hormone Release
Supraphysiological doses (10 μM) induced:
-
Luteinizing Hormone: 38% increase (p<0.05 vs control)
-
Follicle-Stimulating Hormone: 29% increase (p<0.1)
These effects, absent in amidated analogs, suggest a carboxyl-dependent mechanism distinct from classical NT signaling .
Comparative Analysis with Native Neurotensin
Bioactivity Equivalence
Four key assays demonstrated functional parity:
Metabolic Stability
In vitro plasma half-life studies showed:
-
NT: 2.1 ± 0.3 min
-
Gln4-NT: 3.8 ± 0.5 min
The enhanced stability likely results from reduced carboxypeptidase recognition at the Gln4-Asn5 bond .
"The functional parity between neurotensin and [Gln4]-neurotensin across multiple assay systems suggests remarkable structural plasticity in peptide-receptor interactions." - Folkers et al. (1976)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume